
4-(Boc-氨基)-2-氟-5-硝基苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile” is a compound that contains a Boc-protected amino group . Boc, or tert-butyl carbamates, are used to protect amine groups in the synthesis of peptides . They are stable towards most nucleophiles and bases .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis
The molecular geometrical parameters, vibrational frequencies, electronic properties of 3-amino-4-(Boc-amino)pyridine have been evaluated using the B3LYP, CAM-B3LYP and B3PW91 levels of density functional theory (DFT) . The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as NLO material . The energy of HOMO and LUMO levels and the HOMO–LUMO energy gap, hardness, softness and electronegativity have been analyzed using DFT/B3LYP method with the 6-31+G (d,p) basis set .科学研究应用
CO2催化和化学固定
4-(Boc-氨基)-2-氟-5-硝基苯甲腈及其相关化合物已在催化过程中得到探索,特别是在CO2的化学固定中。钨酸盐催化剂已被用于将2-氨基苯甲腈转化为喹唑啉-2,4(1H,3H)-二酮,展示了这些化合物从温室气体CO2中创造有价值的化学产品的潜力。该工艺显示出高收率和适用于大规模反应,表明其具有工业和环境意义 (Kimura等,2012)。
杂环化合物的合成
4-(Boc-氨基)-2-氟-5-硝基苯甲腈的效用延伸到各种杂环化合物的合成中,这些化合物在制药和农药中至关重要。已经开发出新的方法,使用多组分缩合和后续环化过程合成吲唑啉酮、苯并氮杂卓和苯并恶二氮卓。这些方法为多种生物学相关的杂环提供了有效的途径,展示了4-(Boc-氨基)-2-氟-5-硝基苯甲腈衍生物在有机合成中的多功能性 (Tempest等,2001)。
光解和固相合成
研究还集中在使用4-(Boc-氨基)-2-氟-5-硝基苯甲腈衍生物的光解固相合成肽酰胺上。这种方法利用光敏键将合成化合物从固体载体中裂解,为生产基于肽的治疗剂提供了一种温和且有效的途径。在此背景下使用4-(Boc-氨基)-2-氟-5-硝基苯甲腈衍生物突出了它们在先进合成技术中的潜力 (Hammer等,2009)。
配位聚合物和微孔性
在材料科学领域,4-(Boc-氨基)-2-氟-5-硝基苯甲腈的衍生物已被用于制造具有有趣性质的配位聚合物。例如,与硫氰酸镍反应产生了具有可逆和拓扑溶剂去除能力的聚合物,展示了在储气、分离和催化中的潜在应用。这些材料表现出微孔性和磁性,为4-(Boc-氨基)-2-氟-5-硝基苯甲腈衍生物的应用多样性做出了贡献 (Suckert等,2017)。
作用机制
Target of Action
The compound contains a boc-protected amino group, which is commonly used in peptide synthesis . The Boc group serves as a protective group for amines, preventing unwanted reactions while other functional groups in the molecule undergo reactions .
Mode of Action
The Boc group in 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile acts as a protective group for the amino function. It prevents the amino group from participating in unwanted reactions during the synthesis of complex molecules . The Boc group can be removed under mild acidic conditions, revealing the free amino group for subsequent reactions .
Biochemical Pathways
Boc-protected amino groups are widely used in the synthesis of peptides and other complex organic molecules . Therefore, the compound could potentially be involved in various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Boc-protected compounds are generally stable and resistant to most nucleophiles and bases . This stability could potentially influence the compound’s bioavailability.
Result of Action
The result of the action of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile largely depends on the context of its use. In peptide synthesis, for example, the Boc group protects the amino function during the synthesis process and can be removed under mild acidic conditions to reveal the free amino group for subsequent reactions .
Action Environment
The action of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile can be influenced by various environmental factors. For instance, the Boc group is stable under basic conditions but can be removed under mild acidic conditions . Therefore, the pH of the environment could significantly influence the compound’s action, efficacy, and stability.
安全和危害
未来方向
生化分析
Biochemical Properties
4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. The Boc-protected amino group allows for selective deprotection under mild acidic conditions, enabling the compound to interact with various enzymes and proteins. For instance, the compound can act as a substrate for enzymes involved in peptide synthesis, where the Boc group is removed to expose the amino group, facilitating peptide bond formation. Additionally, the nitro group can participate in redox reactions, potentially interacting with enzymes that catalyze reduction or oxidation processes .
Cellular Effects
The effects of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile on cellular processes are multifaceted. The compound can influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For example, the fluorine atom in the compound can enhance its binding affinity to certain proteins, thereby modulating their activity. This can lead to alterations in gene expression and cellular metabolism. Furthermore, the nitro group may induce oxidative stress in cells, affecting cellular functions such as proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile exerts its effects through various mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. The Boc group provides steric hindrance, which can be strategically removed to allow the amino group to participate in nucleophilic attacks or hydrogen bonding interactions. The fluorine atom enhances the compound’s stability and binding affinity, while the nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, leading to changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile can vary over time. The compound’s stability is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, the Boc group may be hydrolyzed, exposing the amino group and altering the compound’s reactivity. Long-term studies have shown that the compound can induce sustained changes in cellular functions, including alterations in metabolic pathways and gene expression profiles. These effects are often monitored using in vitro and in vivo models to assess the compound’s stability and degradation products .
Dosage Effects in Animal Models
The effects of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, the compound may induce toxic effects, such as oxidative stress, inflammation, and tissue damage. These effects are often evaluated using various biomarkers and histopathological analyses to determine the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, the nitro group can undergo reduction to form amines, which can participate in subsequent biochemical reactions. These metabolic transformations can affect the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, the compound can localize to specific organelles or compartments, where it exerts its biochemical effects. The distribution of the compound is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the presence of the Boc group can influence the compound’s localization to the endoplasmic reticulum or Golgi apparatus, where it can participate in protein modification processes. Additionally, the compound’s interactions with specific organelles, such as mitochondria or lysosomes, can affect its biochemical activity and overall cellular effects .
属性
IUPAC Name |
tert-butyl N-(4-cyano-5-fluoro-2-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O4/c1-12(2,3)20-11(17)15-9-5-8(13)7(6-14)4-10(9)16(18)19/h4-5H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZERPUAWQOHXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


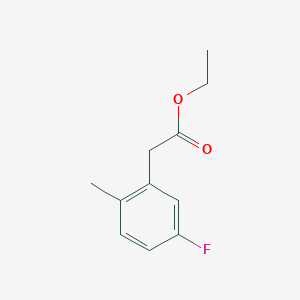
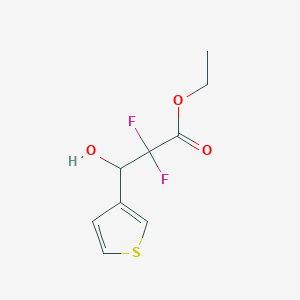
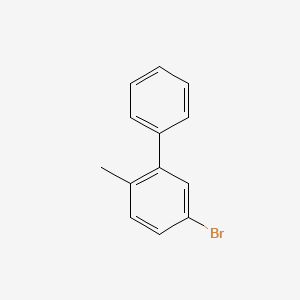
![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)


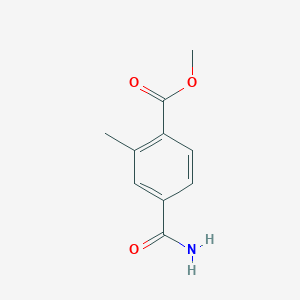
![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)

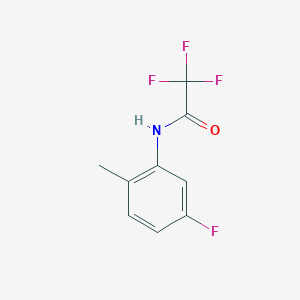
![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)
![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B6332088.png)
